2,2,2-Trifluoroethyl phosphate
Overview
Description
“2,2,2-Trifluoroethyl phosphate” is an organophosphorus compound . It’s also known as Tris(2,2,2-trifluoroethyl) phosphate . This compound is used as a nonflammable electrolyte for Li-ion batteries . It’s also used as a ligand in organometallic chemistry to enhance labialization in metal clusters and as a substitutional equivalent for carbon monoxide .
Synthesis Analysis
A selective three-step substitution transesterification starting with tris (2,2,2-trifluoroethyl) phosphate enables the facile synthesis of mixed unsymmetric phosphate triesters from three different alcohols. The substitution of the trifluoroethoxy group at the phosphorus proceeds selectively in the presence of DBU or lithium alkoxides .
Molecular Structure Analysis
The molecular formula of “2,2,2-Trifluoroethyl phosphate” is C6H6F9O4P . It has an average mass of 344.069 Da and a monoisotopic mass of 343.985992 Da .
Chemical Reactions Analysis
The fluorinated version of TEP, tris(2,2,2-trifluoroethyl)phosphate (TFP), has been demonstrated to be non-reactive against Na metal . Also, ignition tests revealed excellent flame-retardant properties of TFP .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2,2,2-Trifluoroethyl phosphate” include a refractive index of n20/D 1.324 (lit.), boiling point of 130-131 °C/743 mmHg (lit.), and a density of 1.487 g/mL at 25 °C (lit.) .
Scientific Research Applications
1. Use in Lithium-Ion Batteries
2,2,2-Trifluoroethyl phosphate has been explored as a component of safe electrolytes for lithium-ion batteries. It is known to endow electrolytes with non-flammable characteristics and good wettability to separators and electrodes. The inclusion of 2,2,2-trifluoroethyl phosphate in such electrolytes has shown potential for practical applications, especially in enhancing safety features of lithium-ion batteries (Gu et al., 2020).
2. Application in Synthesis of Mixed Unsymmetrical Phosphates
The compound is utilized in the selective transesterification process, enabling the synthesis of mixed unsymmetrical phosphate triesters from different alcohols. This method finds applications in the preparation of phospholipids, showcasing the versatility of 2,2,2-trifluoroethyl phosphate in organic synthesis (Tsubaki et al., 2019).
3. Role in Flame Retardancy
Research has shown that tris(2,2,2-trifluoroethyl) phosphate can reduce the flammability and vapor pressure of carbonate-based electrolytes in batteries. However, it may lower their conductivity due to increased viscosities and decreased dielectric constants. This demonstrates its role as a flame-retardant additive, particularly in the context of battery safety (Ding et al., 2002).
4. In Alkylation of Aromatic Amines
Tris(trifluoroethyl)phosphate has been used effectively for introducing a trifluoroethyl group into aromatic amines. This process is significant in the field of organic chemistry, particularly in the modification of aromatic compounds (Bissell, 1977).
5. Enhancement of Thermal Stability in Electrolytes
Studies have explored the thermal behavior of charged anodes and cathodes in electrolytes containing 2,2,2-trifluoroethyl phosphate. This compound has shown effects on improving the thermal stability of components in lithium-ion cells, which is crucial for the safety and longevity of these batteries (Shigematsu et al., 2009).
Safety And Hazards
properties
IUPAC Name |
2,2,2-trifluoroethyl dihydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4F3O4P/c3-2(4,5)1-9-10(6,7)8/h1H2,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRVMZMGCPWFDBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4F3O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90182329 | |
Record name | 2,2,2-Trifluoroethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90182329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoroethyl phosphate | |
CAS RN |
2805-15-4 | |
Record name | 2,2,2-Trifluoroethyl phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002805154 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2,2-Trifluoroethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90182329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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